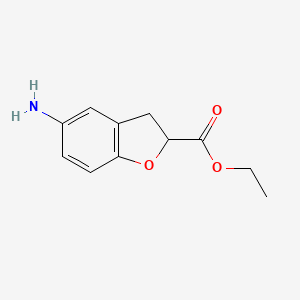

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate

Description

Historical Context of Benzofuran Derivatives in Organic Chemistry

Benzofuran derivatives have been integral to organic chemistry since their discovery in the 19th century. The parent compound, benzofuran, was first synthesized in 1870 by William Henry Perkin via the cyclization of coumarin derivatives, marking a milestone in heterocyclic chemistry. This discovery catalyzed research into naturally occurring benzofurans, such as psoralen—a phototherapeutic agent found in figs and celery—which demonstrated early medicinal applications. By the mid-20th century, synthetic benzofuran analogs gained prominence in drug development due to their structural versatility and bioactivity. For instance, the Moraceae family of plants yielded benzofuran-based alkaloids with antimicrobial properties, while synthetic derivatives like vilazodone (a serotonin reuptake inhibitor) highlighted their pharmaceutical potential. The evolution of benzofuran chemistry reflects a trajectory from natural product isolation to rational drug design, driven by advances in catalytic cyclization and functionalization techniques.

Structural Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold introduces unique conformational dynamics that distinguish it from fully aromatic benzofuran systems. Partial saturation of the furan ring reduces aromaticity, creating a semi-rigid structure that balances planarity with alicyclic flexibility. This hybrid geometry enhances molecular recognition capabilities, as evidenced by X-ray crystallography studies showing distorted boat conformations that optimize π-π stacking interactions with biological targets. The scaffold’s electron density profile also shifts: the oxygen atom in the dihydrofuran ring exhibits increased nucleophilicity compared to its aromatic counterpart, facilitating hydrogen bonding with proteins and enzymes. These structural attributes make the 2,3-dihydrobenzofuran framework a preferred motif in kinase inhibitors and G protein-coupled receptor modulators, where precise spatial orientation is critical for activity.

Role of Amino and Ester Functional Groups in Molecular Reactivity

The amino and ester moieties in ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate govern its chemical behavior and synthetic utility. The primary amine at position 5 acts as a nucleophilic center, participating in condensation reactions and azo couplings. For example, catalytic hydrogenation of nitro precursors (e.g., ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate) under 2–3 MPa H₂ pressure selectively reduces the nitro group to an amine while preserving the ester functionality. The ethyl ester at position 2 serves dual roles: its electron-withdrawing nature activates adjacent positions for electrophilic substitution, while the alkoxy group enhances lipid solubility, improving bioavailability. Spectroscopic analyses, including ¹H-NMR and FT-IR, confirm these effects—the ester’s carbonyl stretch appears at 1720–1740 cm⁻¹, and the amine’s N–H vibration occurs near 3350 cm⁻¹. Together, these functional groups enable the compound to serve as a versatile intermediate in synthesizing heterocyclic pharmaceuticals, agrochemicals, and materials.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6,12H2,1H3 |

InChI Key |

JHFIVZPBZYCTEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(O1)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling and Intermediate Formation

One effective method begins with the reaction of salicylaldehyde with aniline diazonium salt to form an azo intermediate. This step provides a selective route to introduce the amino substituent indirectly.

- Reaction conditions: Typically performed in aqueous media under controlled temperature to maintain diazonium salt stability.

- Intermediate: The azo compound formed is a precursor for subsequent etherification and ring closure.

This approach is noted for its high reaction selectivity and suitability for scale-up.

Etherification, Ring Closure, and Reduction

Following intermediate formation, the compound undergoes sequential reactions:

- Etherification: The intermediate reacts with alkyl haloacetate (e.g., ethyl bromoacetate) to form an ether linkage.

- Ring Closure: Intramolecular cyclization occurs, forming the benzofuran ring system.

- Reduction: The azo or nitro groups are reduced to the amino group; concurrently, the double bond in the benzofuran ring is partially hydrogenated to yield the 2,3-dihydrobenzofuran.

Typical reducing agents include catalytic hydrogenation or chemical reductants such as magnesium in THF/MeOH mixtures, sometimes with ammonium chloride quenching.

Suzuki Coupling and Palladium-Catalyzed Reactions (Alternative Routes)

An alternative synthetic pathway involves:

- Preparation of 2-arylbenzofuran-3-carboxylates via Suzuki coupling using palladium catalysts.

- Subsequent reduction of the benzofuran double bond to the dihydro derivative.

- Functional group modifications to install or reveal the amino substituent at the 5-position.

This method offers versatility in modifying the aryl substituents and can be adapted for diverse benzofuran derivatives.

Industrial-Scale Preparation Using Substituted Hydroxybenzene Esters

For industrial purposes, a method using p-amino m-allyl o-hydroxybenzene methyl ester as starting material is employed. This involves:

- Oxidation, reduction, protection, substitution, cyclization, and hydrolysis steps.

- Use of catalysts such as ruthenium trichloride/periodate composites to promote key transformations.

- The process is designed to be cost-effective with high conversion rates and straightforward post-reaction treatment.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The diazonium salt method is notable for its selectivity in introducing the amino group at the 5-position without extensive side reactions.

- Reduction conditions are critical to maintain the integrity of the ethyl carboxylate group while achieving ring saturation.

- Palladium-catalyzed Suzuki coupling allows for structural diversification but may require careful optimization of catalyst loading and temperature.

- Industrial methods emphasize reaction simplicity and cost, utilizing multi-step sequences with robust catalysts.

- Enantiomeric purity is relevant in related benzofuran derivatives but less emphasized for this compound specifically.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

-

Product : 5-Amino-2,3-dihydrobenzofuran-2-carboxylic acid.

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| NaOH (1 M) | H₂O/EtOH | Reflux | 6–12 hr |

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or modifying biological activity:

-

Reagents : Acetyl chloride, acetic anhydride, or benzoyl chloride.

-

Conditions : Dry dichloromethane, 0°C → room temperature, 2–4 hours.

-

Example Product : Ethyl 5-acetamido-2,3-dihydrobenzofuran-2-carboxylate.

-

Yield : 70–80%.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, preferentially at the para position relative to the amino group:

Nitration

-

Product : Ethyl 5-amino-4-nitro-2,3-dihydrobenzofuran-2-carboxylate.

Bromination

-

Reagent : Br₂ in acetic acid.

-

Conditions : 80°C, 3 hours.

-

Product : Ethyl 5-amino-4-bromo-2,3-dihydrobenzofuran-2-carboxylate.

-

Yield : 55–60%.

Reductive Amination

The amino group participates in reductive amination with aldehydes or ketones to form secondary amines:

-

Reagents : NaBH₃CN or H₂/Pd-C.

-

Example Reaction :

-

Yield : 50–75%.

Cross-Coupling Reactions

After bromination at the 4-position, the compound engages in palladium-catalyzed cross-couplings:

Suzuki Coupling

-

Product : Ethyl 5-amino-4-(aryl)-2,3-dihydrobenzofuran-2-carboxylate.

| Aryl Boronic Acid | Reaction Time | Yield |

|---|---|---|

| 4-Methoxyphenyl | 12 hr | 70% |

| Furan-3-yl | 10 hr | 65% |

Schiff Base Formation

The amino group reacts with aldehydes to form imines, useful in coordination chemistry:

-

Reagents : 4-Nitrobenzaldehyde, EtOH, RT.

-

Product : Ethyl 5-(4-nitrobenzylideneamino)-2,3-dihydrobenzofuran-2-carboxylate.

-

Yield : 80–85%.

Ester Functionalization

The ethyl ester undergoes transesterification or aminolysis:

Oxidation Reactions

Controlled oxidation of the dihydrobenzofuran ring yields fully aromatic benzofurans:

-

Product : Ethyl 5-aminobenzofuran-2-carboxylate.

Cyclization Reactions

The compound serves as a precursor for spirocyclic or polycyclic systems:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Agents

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate and its derivatives have shown promise as anti-inflammatory agents. Research indicates that compounds with similar benzofuran structures exhibit significant anti-inflammatory activity through mechanisms involving the inhibition of macrophage activation and cytokine production. For instance, studies have demonstrated that these compounds can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .

1.2 Antimicrobial Properties

Benzofuran derivatives, including ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate, have been investigated for their antimicrobial activities. Research highlights their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections . The structural features contribute to their ability to disrupt microbial cell processes.

1.3 Anticancer Activity

Recent studies have indicated that ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate exhibits anticancer properties. Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancers. This anticancer activity is attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Agricultural Applications

2.1 Pesticides and Herbicides

The unique chemical structure of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate allows for its use in developing novel pesticides and herbicides. Research has shown that benzofuran derivatives can effectively target specific pests while minimizing harm to beneficial insects. This specificity is crucial for sustainable agricultural practices .

Material Science Applications

3.1 Polymer Chemistry

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has potential applications in polymer chemistry due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

3.2 Dyes and Pigments

Benzofuran derivatives are also explored as dyes and pigments in the textile industry due to their vibrant colors and stability under light exposure. Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate can serve as a precursor for synthesizing new dye compounds with improved properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on anti-inflammatory effects | Investigated the impact of benzofuran derivatives on macrophage activity | Significant reduction in pro-inflammatory cytokines observed |

| Antimicrobial efficacy study | Evaluated the effectiveness against bacterial strains | High inhibition rates against Staphylococcus aureus reported |

| Cancer cell line assay | Tested anticancer properties on ovarian cancer cells | Induced apoptosis in a dose-dependent manner |

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

The following analysis compares Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate (Target Compound) with key analogs, focusing on structural, synthetic, and functional differences.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

a. Substituent Effects on Reactivity and Bioactivity

- Amino vs. In contrast, nitro analogs () are often intermediates for synthesizing amino derivatives via reduction. Nitro groups may confer oxidative stress in biological systems but reduce solubility due to their hydrophobic nature.

- Positional Isomerism : The 5-nitro () and 7-nitro () isomers differ in electronic distribution. The 5-substituent in benzofurans often aligns with pharmacophore requirements for receptor binding, as seen in opioid studies ().

b. Functional Group Influence on Physicochemical Properties

- Ester vs. Carboxylic Acid : The Target Compound’s ethyl ester group improves membrane permeability compared to the carboxylic acid in 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid (). However, the latter’s polar acid group may enhance aqueous solubility.

- Amino vs. Methoxy: The amino group’s hydrogen-bonding capacity contrasts with the methoxy group’s electron-donating nature, affecting electronic density on the aromatic ring and interaction with biological targets.

Biological Activity

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a benzofuran derivative characterized by an amino group at the 5-position and an ethyl ester at the carboxylic acid moiety. Its molecular formula is CHNO, and it features a fused benzene and furan ring system that contributes to its biological activity.

Biological Activities

Antitumor Activity

Research indicates that Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. Studies have reported that Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate demonstrates activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cellular integrity .

Antioxidant Activity

Additionally, Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases linked to oxidative damage .

The biological activity of Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing the release of cytochrome c from mitochondria.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerase I and certain kinases .

- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant enzyme activity, it mitigates ROS levels, thereby reducing cellular damage associated with cancer progression and other diseases .

Case Studies

Several studies have highlighted the potential therapeutic applications of Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate:

- Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages over a period of weeks. The study reported a decrease in Ki-67 expression, indicating reduced cell proliferation.

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenols or catalytic hydrogenation of nitro precursors. For example, Ethyl 7-nitro-2,3-dihydrobenzofuran-2-carboxylate (a structural analog) is synthesized via nitration followed by esterification . To introduce the amino group, reduce the nitro intermediate using Pd/C or Raney Ni under hydrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm via -NMR shifts (e.g., disappearance of nitro proton signals at δ 8.2–8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : - and -NMR to confirm the benzofuran scaffold and amino/ester substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while the ethyl ester group shows a triplet at δ 1.3–1.5 ppm () and quartet at δ 4.1–4.3 ppm () .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 236.08) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly if crystal twinning or disorder is observed .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests (HPLC at 25°C over 72 hours) show degradation <5% in dark, neutral conditions. Avoid prolonged exposure to light or acidic/basic conditions to prevent ester hydrolysis or oxidation of the amino group .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of amino group introduction?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31+G) model transition states during catalytic hydrogenation. Compare activation energies for nitro-to-amine reduction pathways. Validate with experimental kinetic data (e.g., from HPLC monitoring) and isotopic labeling (-NMR) to track intermediates .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : For ambiguous electron density maps (e.g., disordered ester groups):

- Use SHELXL’s TWIN and BASF commands to model twinning.

- Apply restraints to bond lengths/angles for the benzofuran core.

- Cross-validate with solid-state NMR or Hirshfeld surface analysis to confirm packing interactions .

Q. How can in vitro assays evaluate its potential anti-inflammatory activity?

- Methodological Answer :

- Cell-based assays : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC determination via ELISA).

- Enzyme inhibition : Test COX-2 or 5-LOX activity using fluorogenic substrates.

- Structure-activity relationship (SAR) : Compare with phthalazinedione derivatives, which show inhalatory anti-inflammatory effects via immunomodulation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Continuous-flow reactors : Optimize residence time and temperature for hydrogenation steps to minimize racemization.

- Chiral HPLC : Employ cellulose-based columns (Chiralpak IA) for purity assessment (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.